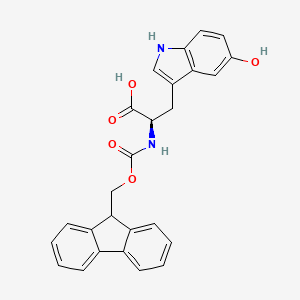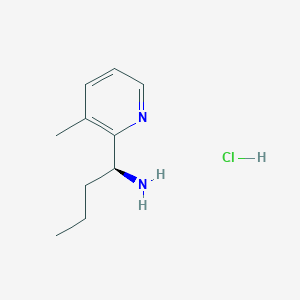
(Z)-2-Butylidenecyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Butylidenecyclopentanone: is an organic compound characterized by a cyclopentanone ring with a butylidene substituent in the Z-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (Z)-2-Butylidenecyclopentanone involves an aldol condensation reaction between cyclopentanone and butyraldehyde. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and ensure the formation of the desired Z-isomer.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-2-Butylidenecyclopentanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylidene group can be replaced by other functional groups. Reagents such as halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, H₂/Pd
Substitution: Halogens, nucleophiles (amines, thiols)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclopentanones
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (Z)-2-Butylidenecyclopentanone serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: Research into the pharmacological properties of this compound has shown potential for developing new therapeutic agents.
Industry:
Fragrance and Flavor Industry: The compound’s unique aroma makes it a valuable ingredient in the formulation of fragrances and flavors.
Wirkmechanismus
The mechanism by which (Z)-2-Butylidenecyclopentanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biochemical studies, the compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(E)-2-Butylidenecyclopentanone: The E-isomer of 2-Butylidenecyclopentanone, which differs in the spatial arrangement of the butylidene group.
Cyclopentanone Derivatives: Other derivatives of cyclopentanone with different substituents, such as methyl or ethyl groups.
Uniqueness:
Structural Configuration: The Z-configuration of (Z)-2-Butylidenecyclopentanone imparts unique chemical and physical properties compared to its E-isomer and other cyclopentanone derivatives.
Reactivity: The specific arrangement of atoms in this compound influences its reactivity and interactions with other molecules, making it distinct in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(2Z)-2-butylidenecyclopentan-1-one |
InChI |
InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h5H,2-4,6-7H2,1H3/b8-5- |
InChI-Schlüssel |
PJDOECJDCGNWBG-YVMONPNESA-N |
Isomerische SMILES |
CCC/C=C\1/CCCC1=O |
Kanonische SMILES |
CCCC=C1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


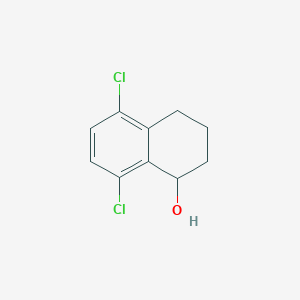
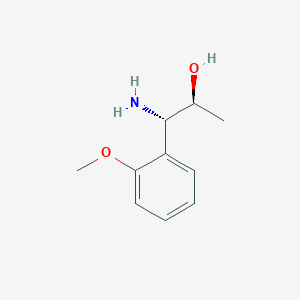
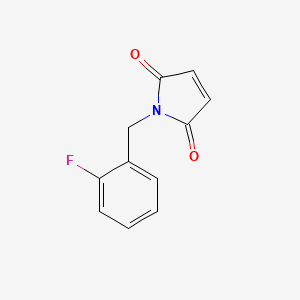
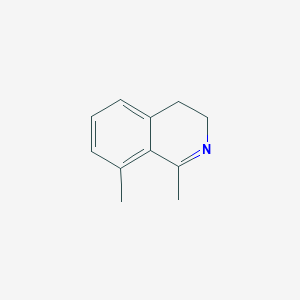
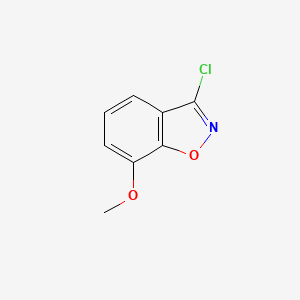
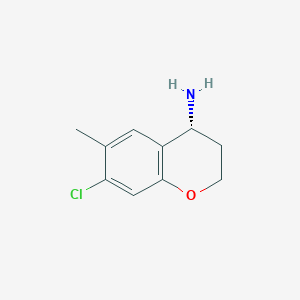
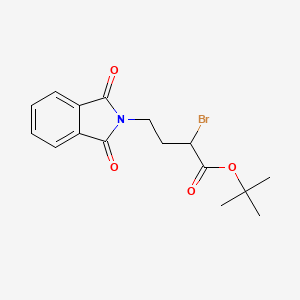

![7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15233850.png)

![rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B15233888.png)

